N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dichlorophenoxy)acetohydrazide
Overview
Description
N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibromoindole core linked to a dichlorophenoxyacetohydrazide moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dichlorophenoxy)acetohydrazide typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the desired positions.
Hydrazide Formation: The brominated indole is reacted with hydrazine hydrate to form the corresponding hydrazide.
Coupling with Dichlorophenoxyacetic Acid: The final step involves coupling the hydrazide with dichlorophenoxyacetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dichlorophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Biological Studies: Studied for its antimicrobial and anti-inflammatory properties, making it a candidate for new therapeutic agents.
Industrial Applications: Potential use in the synthesis of dyes and pigments due to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases, which are crucial for cell signaling and proliferation.
Pathway Modulation: It modulates pathways involved in inflammation and cell cycle regulation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide
- 5,7-dibromo-2-(5,7-dibromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one
Uniqueness
N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dichlorophenoxy)acetohydrazide stands out due to its unique combination of bromine and chlorine atoms, which impart distinct electronic and steric properties. This makes it particularly effective in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,4-dichlorophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2Cl2N3O3/c17-7-3-9-14(10(18)4-7)21-16(25)15(9)23-22-13(24)6-26-12-2-1-8(19)5-11(12)20/h1-5,21,25H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESCBEYODOCATE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966624 | |
Record name | N-(5,7-Dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(2,4-dichlorophenoxy)ethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5225-78-5 | |
Record name | N-(5,7-Dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(2,4-dichlorophenoxy)ethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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